3-Amino-3-methylbutan-1-ol
Overview
Description
3-Amino-3-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. Its IUPAC name is this compound .
Mechanism of Action
Target of Action
It is known to be used as a building block in organic synthesis and medicinal chemistry , indicating that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is used as a building block in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
3-Amino-3-methylbutan-1-ol is recognized as malty during fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth . The formation of the branched chain aldehydes starts intracellularly first from the transamination of the former branched chain amino acids (AAs), which then leads to the formation of the corresponding intermediary α-ketoacids .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions This suggests that it may have certain properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted
Result of Action
It is used as a building block in organic synthesis and medicinal chemistry , suggesting that it may contribute to the formation of new compounds with potential biological activity.
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, may affect its stability and potentially its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Amino-3-methylbutan-1-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is hypothesized that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that it may interact with certain transporters or binding proteins and could potentially affect its localization or accumulation
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-methylbutan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-amino-3-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 3-amino-3-methylbutanal. This process involves the use of a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in a solvent such as ethanol to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-3-methylbutanal.
Reduction: 3-Methylbutylamine.
Substitution: 3-Amino-3-methylbutyl chloride.
Scientific Research Applications
3-Amino-3-methylbutan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar structure but with the amino group at a different position.
3-Methylbutan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
Isoamyl alcohol (3-Methylbutan-1-ol): An isomer with similar physical properties but different chemical reactivity.
Uniqueness
3-Amino-3-methylbutan-1-ol is unique due to the presence of both amino and hydroxyl groups on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-amino-3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHXTTZZWUGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195300 | |
Record name | 3-Amino-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42514-50-1 | |
Record name | 3-Amino-3-methyl-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42514-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-methylbutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-methylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-3-METHYLBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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